2-(4-Acetylphenyl)-2,2-difluoroacetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-acetylphenyl)-2,2-difluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O3/c1-6(13)7-2-4-8(5-3-7)10(11,12)9(14)15/h2-5H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEXUINTPQGRTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(C(=O)O)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 4 Acetylphenyl 2,2 Difluoroacetic Acid
Retrosynthetic Analysis of the 2-(4-Acetylphenyl)-2,2-difluoroacetic acid Scaffold
A retrosynthetic analysis of this compound allows for the logical disconnection of the molecule into simpler, more readily available starting materials. The primary disconnection strategy involves cleaving the C-C bond between the aromatic ring and the α-difluoroacetic acid moiety. This leads to two key synthons: a nucleophilic 4-acetylphenyl synthon and an electrophilic difluoroacetic acid synthon, or vice versa.
Figure 1: Retrosynthetic Disconnection of this compound
Synthon A (4-Acetylphenyl anion equivalent): This can be generated from precursors like 4-bromoacetophenone through organometallic intermediates such as Grignard or organolithium reagents.
Synthon B (Electrophilic difluoroacetic acid equivalent): Reagents corresponding to this synthon include dihalo-difluoroalkanes or other electrophilic difluoromethylating agents.
An alternative and often more practical approach involves a disconnection that suggests a nucleophilic difluoroacetate (B1230586) equivalent and an electrophilic acetylphenyl precursor. This is the basis for strategies like the Reformatsky reaction.
Synthon C (Electrophilic 4-acetylphenyl equivalent): This could be a starting material like 4-acetylbenzonitrile (B130643) or an α-haloacetophenone derivative.
Synthon D (Nucleophilic difluoroacetate equivalent): This is commonly generated in situ from α-halo-difluoroacetates, such as ethyl bromodifluoroacetate, in the presence of a metal like zinc.
This second retrosynthetic pathway is often preferred as it utilizes more stable and commercially available precursors.
Classical and Contemporary Approaches to α,α-Difluoro Carboxylic Acid Synthesis
The synthesis of α,α-difluoro carboxylic acids can be broadly categorized into several key strategies. These methods provide the foundational chemistry for the targeted synthesis of this compound.
Nucleophilic fluoroalkylation involves the introduction of a difluoroacetate or a related difluoromethyl group via a nucleophilic reagent. A prominent example is the Reformatsky reaction, which employs an organozinc reagent. wikipedia.orgorganic-chemistry.org The general mechanism involves the oxidative addition of zinc to an α-halo-difluoroacetate, forming a zinc enolate. This enolate then acts as a nucleophile, attacking an electrophilic carbonyl carbon. Subsequent hydrolysis yields the β-hydroxy-α,α-difluoroester, which can be further processed.
Table 1: Key Features of the Reformatsky Reaction for Difluoroalkylation
| Feature | Description |
| Reagents | α-halo-difluoroacetate (e.g., ethyl bromodifluoroacetate), zinc metal, carbonyl compound (aldehyde or ketone). |
| Intermediate | Organozinc enolate (Reformatsky reagent). |
| Key Bond Formation | Carbon-carbon bond formation between the α-carbon of the ester and the carbonyl carbon. |
| Advantages | Tolerates a wide range of functional groups, uses readily available starting materials. |
Modern variations of this reaction may utilize other metals or activating agents to improve yield and selectivity. nih.gov
An alternative approach is to introduce a difluoromethyl group using an electrophilic reagent, followed by oxidation to the carboxylic acid. This strategy often begins with a suitable aromatic precursor. The difluoromethyl group can be installed using various electrophilic difluoromethylating agents.
Following the introduction of the difluoromethyl group, an oxidation step is required to convert it to the carboxylic acid functionality. This can be a challenging transformation due to the stability of the C-F bonds. Strong oxidizing agents and specific reaction conditions are typically necessary.
Targeted Synthesis of this compound
Based on the general methodologies, a targeted synthesis for this compound can be proposed. A plausible and efficient route would likely involve a Reformatsky-type reaction.
The acetylphenyl group can be incorporated in several ways. One of the most direct methods is to use a starting material that already contains this moiety. For instance, 4'-bromoacetophenone (B126571) can be a suitable precursor.
A potential synthetic sequence is outlined below:
Reformatsky Reaction: 4'-Bromoacetophenone is reacted with ethyl bromodifluoroacetate in the presence of activated zinc. This would form the corresponding β-hydroxy-α,α-difluoroester.
Dehydration and Reduction: The resulting tertiary alcohol could be dehydrated to an alkene, followed by reduction to yield ethyl 2-(4-acetylphenyl)-2,2-difluoroacetate.
Hydrolysis: The final step would be the hydrolysis of the ester to the desired carboxylic acid, this compound.
Table 2: Proposed Reaction Scheme for the Synthesis of this compound
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 4'-Bromoacetophenone, Ethyl bromodifluoroacetate | Zinc, THF, reflux | Ethyl 2-(4-(1-hydroxy-1-(4-bromophenyl)ethyl)) -2,2-difluoroacetate |
| 2 | Product from Step 1 | Acid catalyst, heat; then H₂, Pd/C | Ethyl 2-(4-acetylphenyl)-2,2-difluoroacetate |
| 3 | Product from Step 2 | LiOH, THF/H₂O | This compound |
An alternative approach would be to perform a Friedel-Crafts acylation on a precursor that already contains the phenyl-difluoroacetic acid scaffold. However, the difluoroacetic acid group is deactivating, which could make the Friedel-Crafts reaction challenging.
The target molecule, this compound, is achiral as the α-carbon is not a stereocenter due to the presence of two fluorine atoms. Therefore, stereochemical control at this position is not a factor in its synthesis. If any intermediates in the synthetic pathway are chiral, they would typically be handled as racemic mixtures unless a resolution or asymmetric synthesis step is intentionally introduced, which is not necessary for the synthesis of the final achiral product.
Optimization of Reaction Conditions and Yields in the Synthesis of this compound
A plausible and commonly employed method for the synthesis of 2-aryl-2,2-difluoroacetic acids involves the Reformatsky reaction. This reaction typically utilizes an appropriate carbonyl compound or an aryl halide as a starting material, which is then reacted with a halodifluoroacetic acid ester in the presence of a metal, often zinc.
A potential synthetic route to this compound could start from a derivative of 4-acetylphenol or a related aromatic precursor. A key step would be the introduction of the difluoroacetic acid moiety. One established method for this is the copper-catalyzed cross-coupling of an aryl iodide with an α-silyldifluoroacetate. acs.orgnih.gov This would be followed by hydrolysis of the resulting ester to yield the final carboxylic acid.
Optimization of such a reaction would involve a systematic study of various parameters to maximize the yield and purity of the product. Key parameters for optimization include:
Catalyst System: The choice of the copper catalyst and any associated ligands is crucial. Different copper sources (e.g., CuI, CuBr, Cu(OTf)₂) and ligands can significantly impact reaction efficiency.
Solvent: The polarity and boiling point of the solvent can influence the solubility of reactants and the reaction rate. Solvents like DMSO and DME have been shown to be effective in similar reactions. nih.gov
Temperature: The reaction temperature needs to be carefully controlled to ensure a reasonable reaction rate without promoting side reactions or decomposition of the product.
Reaction Time: Monitoring the reaction progress over time is necessary to determine the optimal duration for achieving maximum conversion.
Stoichiometry of Reagents: The molar ratios of the aryl iodide, the α-silyldifluoroacetate, and the catalyst need to be optimized to ensure complete conversion of the limiting reagent and to minimize waste.
The following interactive data table illustrates a hypothetical optimization of the copper-catalyzed synthesis of an aryldifluoroacetate, a key intermediate for this compound, based on findings for analogous systems.
Table 1: Hypothetical Optimization of Reaction Conditions for Aryldifluoroacetate Synthesis
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | CuI (10) | Toluene (B28343) | 80 | 24 | 45 |
| 2 | CuI (10) | Dioxane | 100 | 24 | 55 |
| 3 | CuBr (10) | DMSO | 60 | 12 | 70 |
| 4 | CuI (10) | DMSO | 60 | 12 | 75 |
| 5 | CuI (10) | DMSO | 80 | 12 | 65 |
| 6 | CuI (5) | DMSO | 60 | 12 | 68 |
This table demonstrates that through systematic variation of the reaction parameters, a significant improvement in the yield of the desired product can be achieved.
Emerging Methodologies and Sustainable Synthesis Approaches for Related Compounds
The field of organofluorine chemistry is continually evolving, with a strong emphasis on developing more efficient, selective, and environmentally benign synthetic methods.
Emerging Methodologies:
Recent advancements in the synthesis of difluoromethylated aromatic compounds include the use of photoredox catalysis. mdpi.com This approach utilizes visible light to initiate the difluoromethylation process, often under mild reaction conditions. qmul.ac.uk These methods can offer alternative pathways for the formation of the carbon-fluorine bond and can be applied to a broader range of substrates. mdpi.com
Transition-metal-catalyzed reactions, beyond the use of copper, are also at the forefront of new methodologies. Palladium-catalyzed cross-coupling reactions, for instance, have been developed for the difluoromethylation of aryl boronic acids and esters. researchgate.net These methods often exhibit high functional group tolerance and can provide access to complex difluoromethylated molecules.
Sustainable Synthesis Approaches:
Sustainability in the synthesis of organofluorine compounds is a growing area of focus. Key aspects of sustainable synthesis include:
Development of Greener Fluorinating Reagents: Research is ongoing to develop fluorinating agents that are less hazardous and have a reduced environmental impact compared to traditional reagents.
Catalytic Methods: The use of catalysts is inherently more sustainable as it reduces the amount of reagents required and minimizes waste generation. Boron-catalyzed α-C–H fluorination of aryl acetic acids is an example of such a development. rsc.org
Improved Atom Economy: Synthetic routes are being designed to maximize the incorporation of atoms from the starting materials into the final product, thereby reducing waste.
Energy Efficiency: Methodologies that proceed under milder conditions, such as lower temperatures and pressures, are being explored to reduce energy consumption.
Use of Renewable Solvents: The replacement of traditional volatile organic solvents with greener alternatives is a key principle of sustainable chemistry.
The development of these emerging and sustainable methodologies will be crucial for the future production of valuable compounds like this compound in a more efficient and environmentally responsible manner.
Mechanistic Elucidation of Chemical Transformations Involving 2 4 Acetylphenyl 2,2 Difluoroacetic Acid
Reactivity and Mechanistic Studies of the Ketone Functional Group
The acetyl group's ketone functionality is significantly influenced by the para-substituted phenyl ring, which is rendered electron-poor by the difluoroacetic acid moiety.
The carbonyl carbon of the acetyl group is electrophilic and is the site of nucleophilic attack. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate. This intermediate is then typically protonated upon workup to yield an alcohol.
The reactivity of the ketone in 2-(4-acetylphenyl)-2,2-difluoroacetic acid is enhanced compared to unsubstituted acetophenone (B1666503). The para-difluoroacetic acid group exerts a strong electron-withdrawing effect (both by induction and resonance), which is transmitted through the phenyl ring. This effect withdraws electron density from the acetyl group's carbonyl carbon, increasing its partial positive charge (δ+) and making it a "harder" and more reactive electrophile for nucleophiles. Studies on para-substituted acetophenones have shown that electron-withdrawing groups increase the rate of nucleophilic addition reactions.
The hydrogens on the methyl group adjacent to the carbonyl (α-hydrogens) are acidic due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting conjugate base (the enolate). The acidity of these α-hydrogens is further increased by the para-(difluoroacetic acid)phenyl substituent, which provides additional delocalization and inductive withdrawal.
Base-Catalyzed Enolization:
A base removes an α-hydrogen to form a resonance-stabilized enolate anion.
The negative charge is delocalized onto the carbonyl oxygen.
Protonation of the enolate on the oxygen atom yields the enol tautomer.
Acid-Catalyzed Enolization:
The carbonyl oxygen is protonated by an acid catalyst, making the α-hydrogens more acidic.
A weak base (like water or the conjugate base of the acid catalyst) removes an α-hydrogen.
The electrons from the C-H bond form a C=C double bond, and the π-electrons from the protonated carbonyl move to the oxygen, neutralizing it and forming the enol.
The increased acidity of the α-hydrogens in this molecule facilitates enolate formation, making it a suitable substrate for reactions such as aldol (B89426) condensations or α-halogenation.
| Compound | Para-Substituent (X) | α-Hydrogen pKₐ (in H₂O) | Effect of Substituent |
|---|---|---|---|
| Acetophenone | -H | 18.4 | Reference |
| 4'-Nitroacetophenone | -NO₂ | 16.7 | Electron-Withdrawing (Increases Acidity) |
| 4'-Methoxyacetophenone | -OCH₃ | 19.0 | Electron-Donating (Decreases Acidity) |
| This compound | -CF₂COOH | Estimated < 16.7 | Strongly Electron-Withdrawing (Predicted to Strongly Increase Acidity) |
Data for H, -NO₂, and -OCH₃ are from literature sources. The value for the title compound is an estimation based on the strong electron-withdrawing character of the -CF₂COOH group, which is comparable to or stronger than a nitro group.
Reductive Transformations: The ketone of the acetyl group can be readily reduced to a secondary alcohol. A common method is using hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent protonation during aqueous workup yields the corresponding 1-(4-(1,1-difluoro-2-hydroxyethyl)phenyl)ethan-1-ol. Given the presence of the acidic carboxylic acid proton, a stronger or excess reducing agent like LiAlH₄ would also reduce the carboxylic acid to a primary alcohol.
Oxidative Transformations: The acetyl group can undergo several oxidative transformations.
Baeyer-Villiger Oxidation: This reaction uses a peroxyacid (e.g., m-CPBA) to convert the ketone into an ester. The mechanism involves the initial attack of the peroxyacid on the protonated ketone to form a Criegee intermediate. This is followed by the migratory insertion of an oxygen atom. In the case of acetophenone derivatives, the aryl group has a higher migratory aptitude than the methyl group. Therefore, the phenyl group migrates, leading to the formation of a phenyl acetate (B1210297) derivative. The electron-withdrawing substituent on the phenyl ring can decrease the rate of aryl migration.
Side-Chain Oxidation: Under harsh oxidative conditions, such as with hot, concentrated potassium permanganate (B83412) (KMnO₄) or chromic acid, the entire alkyl side-chain of an aromatic ketone can be oxidized. This process would cleave the bond between the carbonyl carbon and the methyl group, oxidizing the acetyl group to a carboxylic acid. The final product would be 4-(1,1-difluoro-1-carboxy)benzoic acid. This reaction proceeds via a benzylic radical mechanism, requiring at least one benzylic hydrogen, which is present in the methyl group.
Influence of gem-Difluoro Substituents on Adjacent Functional Group Reactivity
The introduction of a gem-difluoro group (CF2) into an organic molecule profoundly alters its electronic properties, which in turn influences the reactivity of neighboring functional groups. In the case of this compound, the CF2 moiety is positioned alpha to both a carboxylic acid and a substituted phenyl ring, exerting significant electronic effects on both.
The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. The presence of the two highly electronegative fluorine atoms in the gem-difluoro position exerts a powerful electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds, pulling electron density away from the carboxylate group. libretexts.org
This delocalization of negative charge stabilizes the carboxylate anion, making the corresponding carboxylic acid a stronger acid (i.e., having a lower pKa value). libretexts.org The stabilization of the fluoroacetate (B1212596) anion through the inductive effect of the fluorine atom serves as a fundamental example of this principle. The positively charged carbon adjacent to the fluorine atoms draws electron density from the carboxylate, effectively dispersing the negative charge and enhancing stability. libretexts.org Studies on functionalized gem-difluorinated cycloalkanes have confirmed that the influence of the CF2 moiety on the acidity of carboxylic acids is primarily defined by this inductive effect. nih.gov
The increased acidity can be quantified by comparing the pKa values of analogous fluorinated and non-fluorinated carboxylic acids. For instance, trifluoroacetic acid has a pKa of 0.59, making it significantly more acidic than butanoic acid, which has a pKa of 4.82. libretexts.org This dramatic increase in acidity is almost exclusively attributed to the inductive effect of the halogen substituents.
| Compound Name | Structure | pKa |
|---|---|---|
| Acetic acid | CH₃COOH | 4.76 |
| Fluoroacetic acid | FCH₂COOH | 2.59 |
| Difluoroacetic acid | F₂CHCOOH | 1.24 |
| Trifluoroacetic acid | F₃CCOOH | 0.59 |
This enhanced acidity also affects the reactivity of the carboxylic acid group. The more acidic proton is more readily abstracted, and the electron-deficient nature of the carbonyl carbon is enhanced, potentially influencing its susceptibility to nucleophilic attack in reactions such as esterification or amidation.
The substituent on an aromatic ring dictates its reactivity towards electrophilic attack. The -CF2COOH group, much like the -CF3 group, is strongly electron-withdrawing due to the inductive effect of the fluorine atoms. libretexts.org This effect deactivates the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene (B151609). libretexts.org
In this compound, the aromatic ring bears two deactivating groups: the 2,2-difluoroacetic acid moiety at position 1 and the acetyl group (-COCH3) at position 4. The acetyl group is also electron-withdrawing through both inductive and resonance effects. The presence of two such groups significantly reduces the electron density of the phenyl ring, rendering it highly deactivated towards electrophilic aromatic substitution reactions.
Investigations into Aromatic Ring Reactions and Mechanisms
The deactivated nature of the phenyl ring in this compound governs the conditions required for and the outcome of aromatic ring transformations.
Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds, proceeding through a two-step mechanism. masterorganicchemistry.com
Attack by the electrophile : The π-electron system of the aromatic ring acts as a nucleophile, attacking an electrophile (E+) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is typically the slow, rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.comuci.edu
Deprotonation : A base removes a proton from the sp3-hybridized carbon of the arenium ion, restoring the aromatic π-system and forming the substitution product. masterorganicchemistry.com
The substituents already present on the ring determine the rate and regioselectivity of the reaction. Both the acetyl group and the -CF2COOH group are deactivating and meta-directing. uci.edu They withdraw electron density from the ring, which destabilizes the positively charged arenium ion intermediate, thus slowing down the reaction rate.
The directing effect can be understood by examining the resonance structures of the arenium ion formed upon electrophilic attack at the ortho, meta, and para positions relative to the substituent. For a deactivating group like the acetyl group, attack at the ortho and para positions places the positive charge on the carbon atom directly attached to the electron-withdrawing group, which is a highly destabilized arrangement. Attack at the meta position avoids this unfavorable configuration, making the meta pathway the least energetic and therefore preferred.
In this compound, the acetyl group directs incoming electrophiles to position 3 and 5 (both are meta to the acetyl group). The -CF2COOH group also directs to these same positions (which are also meta to it). Therefore, any successful electrophilic aromatic substitution on this molecule would be expected to yield a 1-acetyl-2-(difluoro-carboxymethyl)-5-substituted phenyl product. However, due to the strong deactivation by two substituents, forcing conditions (e.g., high temperatures, strong Lewis acid catalysts) would be necessary to effect such a transformation. libretexts.org
Aryl derivatives of this compound (for example, a halogenated version) can potentially undergo metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Negishi couplings, to form new carbon-carbon bonds. These reactions are fundamental in modern organic synthesis. dntb.gov.ua The general catalytic cycle for such reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov
However, the presence of α-fluoroalkyl groups can present challenges. The formation of an aryl-alkyl bond via reductive elimination from an arylpalladium alkyl intermediate can be slow when the alkyl group contains fluorine atoms on the α-carbon. acs.org This is a known limitation in the coupling of aryl electrophiles with fluoroalkyl nucleophiles. acs.org
Despite these challenges, methods have been developed for the palladium-catalyzed coupling of aryl halides with fluorinated enolates to create α-aryl-α,α-difluorocarbonyl compounds. acs.org For instance, palladium-catalyzed α-arylation of α,α-difluoroketones with aryl bromides and chlorides has been successfully demonstrated. The mechanism is thought to involve the oxidative addition of the aryl halide to the palladium catalyst, followed by the generation of an arylpalladium fluoroenolate complex, and subsequent reductive elimination to yield the product. acs.org
| Step | Description | Influence of Fluoroalkyl Group |
|---|---|---|
| Oxidative Addition | An aryl halide (Ar-X) reacts with a low-valent metal catalyst (e.g., Pd(0)) to form a higher-valent organometallic complex (Ar-Pd(II)-X). | Generally not directly inhibited by the fluoroalkyl group on the aryl ring. |
| Transmetalation | An organometallic coupling partner (e.g., R-B(OH)₂) transfers its organic group to the metal center, displacing the halide. | The electronic nature of the aryl ring can influence this step. |
| Reductive Elimination | The two organic groups on the metal center couple and are eliminated, forming the final product (Ar-R) and regenerating the low-valent catalyst. | Can be significantly slowed by the presence of α-fluorine atoms on the R group, posing a mechanistic hurdle. acs.org |
Research into palladium-catalyzed defluorinative coupling reactions of difluoroalkenes with aryl boronic acids also highlights the unique reactivity imparted by gem-difluoro groups. nih.govresearchgate.net These specialized reactions proceed through distinct mechanistic pathways, sometimes involving β-fluoride elimination from an organometallic intermediate, to form new chemical bonds under mild conditions. nih.govnih.gov
Derivatization and Advanced Functionalization of 2 4 Acetylphenyl 2,2 Difluoroacetic Acid
Strategic Modifications of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for chemical modification, enabling the formation of numerous derivatives through established synthetic protocols.
The conversion of the carboxylic acid to esters, amides, and thioesters is fundamental in modifying the compound's polarity, reactivity, and biological interactions.
Esters: Esterification is commonly achieved by reacting the carboxylic acid with an alcohol under acidic conditions. A well-documented example is the synthesis of ethyl 2-(4-acetylphenyl)-2,2-difluoroacetate, which can be produced from the parent acid. chemicalbook.com General methods, such as using dehydrating agents or converting the acid to a more reactive intermediate, are also applicable. organic-chemistry.orgresearchgate.net
Amides: Amide bond formation is a crucial transformation. This can be accomplished by first converting the carboxylic acid to a more reactive species or by using coupling reagents. researchgate.net The Schotten-Baumann reaction, for instance, involves the conversion to an acyl chloride followed by reaction with an amine. fishersci.it Alternatively, a wide array of modern coupling agents can directly facilitate the reaction between the carboxylic acid and an amine. fishersci.itorganic-chemistry.org
Table 1: Common Coupling Reagents for Amide Synthesis
| Reagent Class | Examples | Notes |
| Carbodiimides | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Highly reactive, forms an O-acylisourea intermediate. Often used with additives to prevent side reactions. fishersci.it |
| Uronium Salts | HATU, HBTU, HCTU | Known for high efficiency and mild reaction conditions, particularly in peptide synthesis. |
| Additives | 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt) | Used with carbodiimides to suppress racemization and improve yield by forming a more stable active ester. fishersci.it |
Thioesters: Thioesters can be synthesized by reacting a derivative of the carboxylic acid, such as an acyl chloride, with a thiol. Acylation derivatization reagents are also employed to convert active hydrogen-containing groups, including thiols (-SH), into their corresponding thioester derivatives. researchgate.net
To enhance the electrophilicity of the carboxyl carbon, 2-(4-acetylphenyl)-2,2-difluoroacetic acid can be converted into highly reactive acid halides and anhydrides.
Acid Halides: Acid chlorides are the most common acid halides and are typically synthesized by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). chemguide.co.ukcommonorganicchemistry.com The reaction with thionyl chloride is particularly convenient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, simplifying purification. chemguide.co.uklibretexts.org
Anhydrides: Anhydrides can be formed from the carboxylic acid, often via an acid halide intermediate. Like acid halides, anhydrides serve as effective acylating agents for nucleophiles such as alcohols and amines.
Table 2: Reagents for Acid Chloride Formation
| Reagent | Formula | Typical Conditions | Byproducts |
| Thionyl Chloride | SOCl₂ | Neat or in a solvent, often at reflux. commonorganicchemistry.com | SO₂(g), HCl(g) chemguide.co.uk |
| Oxalyl Chloride | (COCl)₂ | Inert solvent (e.g., DCM), catalytic DMF, room temperature. commonorganicchemistry.com | CO(g), CO₂(g), HCl(g) |
| Phosphorus(V) Chloride | PCl₅ | Cold reaction. | POCl₃, HCl(g) chemguide.co.uk |
| Phosphorus(III) Chloride | PCl₃ | Milder than PCl₅. | H₃PO₃ chemguide.co.uk |
The carboxylic acid moiety can be reduced to a primary alcohol, opening pathways for further functionalization.
The direct reduction of carboxylic acids requires potent reducing agents due to the low electrophilicity of the carboxyl carbon. nih.govlibretexts.org Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for this transformation, converting the carboxylic acid to the corresponding primary alcohol. libretexts.orgharvard.edu Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), are also effective and can offer greater selectivity in the presence of other reducible functional groups. libretexts.orgharvard.edu The resulting primary alcohol can then undergo a variety of subsequent reactions, such as oxidation, etherification, or conversion to alkyl halides.
Reactivity at the Difluorinated Carbon Center
The difluorinated benzylic carbon presents unique challenges and opportunities for functionalization due to the high strength of the carbon-fluorine bond.
Reactions Involving Halogen Exchange
Replacing the fluorine atoms at the difluorinated center is a challenging transformation. However, specific catalytic systems have been developed for halogen exchange (halex) reactions on aliphatic fluorides. One notable method involves the use of titanocene (B72419) dihalides in combination with trialkyl aluminum. organic-chemistry.org This system can catalyze the exchange of fluorine for other halogens, such as chlorine and bromine, using polyhalomethanes as the halogen source under mild conditions. organic-chemistry.org The reaction demonstrates selectivity for C-F bond activation, leaving other carbon-halogen bonds intact. organic-chemistry.org This approach could potentially be applied to derivatives of this compound to replace one or both fluorine atoms, opening pathways to other functionalities.
| Target Transformation | Reagents | Potential Product |
|---|---|---|
| F to Cl Exchange | Cp₂TiCl₂ (cat.), iBu₃Al, CCl₄ | 2-(4-Acetylphenyl)-2,2-dichloroacetic acid derivative |
| F to Br Exchange | Cp₂TiBr₂ (cat.), iBu₃Al, CBr₄ | 2-(4-Acetylphenyl)-2,2-dibromoacetic acid derivative |
| F to I Exchange | iBu₃Al, CI₄ | 2-(4-Acetylphenyl)-2,2-diiodoacetic acid derivative |
Note: These represent potential applications of known methods to the target scaffold.
Strategies for Further Functionalization Adjacent to Fluorine
A powerful strategy for creating new bonds at the difluorinated carbon involves generating a carbanion at this position. While the C-H bond in a related Ar-CF₂H structure is not highly acidic, the combination of a strong Brønsted base with a weak Lewis acid can facilitate deprotonation. acs.org This generates a stabilized Ar-CF₂⁻ synthon, which is a reactive nucleophile. This nucleophilic species can then be trapped with a wide range of electrophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the difluorinated center. acs.org This methodology provides a versatile platform for introducing diverse functional groups, significantly expanding the chemical space accessible from the parent compound, assuming prior modification of the carboxylic acid group.
| Electrophile | Reagent Example | Product Type |
|---|---|---|
| Aldehyde / Ketone | Benzaldehyde | Difluorinated secondary alcohol |
| Alkyl Halide | Benzyl bromide | Alkylated difluoromethyl derivative |
| Isocyanate | Phenyl isocyanate | Difluoromethyl amide |
| Carbon Dioxide | CO₂ | Regeneration of the difluoroacetic acid |
Aromatic Ring Functionalization and Coupling Reactions
The phenyl ring offers a scaffold for introducing additional substituents, which can be achieved with high regioselectivity through modern synthetic methods.
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a premier strategy for the regioselective functionalization of aromatic rings. wikipedia.org The method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, guiding deprotonation to the adjacent ortho position. baranlab.orgsemanticscholar.org In the case of this compound, the carboxylic acid group is a powerful DMG. It has been demonstrated that unprotected benzoic acids can undergo ortho-lithiation directly. organic-chemistry.orgunblog.fr
The process involves treating the substrate with a strong base, such as n-butyllithium or sec-butyllithium, often in the presence of an additive like TMEDA, at low temperatures. uwindsor.ca This generates a transient aryllithium species ortho to the directing group. This highly reactive intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents with high regiocontrol. organic-chemistry.org This allows for the synthesis of 2,3,5-trisubstituted benzene (B151609) derivatives from the parent compound.
| Electrophile | Reagent Example | Ortho-Substituent Introduced |
|---|---|---|
| Halogen Source | Iodine (I₂) | -I |
| Carbonyl Compound | Dimethylformamide (DMF) | -CHO (Formyl) |
| Alkyl Halide | Methyl iodide (CH₃I) | -CH₃ (Methyl) |
| Silyl (B83357) Halide | Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ (Trimethylsilyl) |
| Boronic Ester Precursor | Trimethyl borate (B1201080) (B(OMe)₃) | -B(OH)₂ (Boronic acid, after hydrolysis) |
Palladium-Catalyzed Cross-Coupling Reactions of Modified Derivatives
The modification of this compound would be a prerequisite for its participation in palladium-catalyzed cross-coupling reactions. A common strategy involves the introduction of a leaving group, typically a halide (Br, I) or a triflate (OTf), onto the aromatic ring. This would transform the inert C-H bonds of the phenyl ring into reactive sites for cross-coupling.
For instance, electrophilic halogenation of the aromatic ring could yield a halogenated derivative. Subsequent palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, or Sonogashira couplings could then be envisioned.
Hypothetical Palladium-Catalyzed Cross-Coupling Reactions:
| Reaction Type | Hypothetical Reactants | Potential Product | Catalyst/Conditions |
| Suzuki-Miyaura | Halogenated this compound derivative + Arylboronic acid | Biaryl derivative of this compound | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) |
| Heck | Halogenated this compound derivative + Alkene | Alkenyl-substituted derivative of this compound | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) |
| Sonogashira | Halogenated this compound derivative + Terminal alkyne | Alkynyl-substituted derivative of this compound | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) |
These reactions would enable the introduction of a wide range of substituents onto the phenyl ring, significantly increasing the molecular diversity of derivatives obtainable from the parent compound.
Synthesis of Complex Polyfunctional Scaffolds from this compound
The functional groups of this compound provide handles for the construction of more complex molecular architectures. The acetyl group is a particularly versatile functionality for building heterocyclic rings, which are common motifs in pharmaceuticals and functional materials.
Condensation reactions involving the acetyl group are a common strategy for synthesizing nitrogen- and oxygen-containing heterocycles. For example, reaction with hydrazines could lead to pyrazoles, while reaction with hydroxylamine (B1172632) could yield isoxazoles. The difluoroacetic acid moiety could also participate in cyclization reactions, for instance, through the formation of esters or amides followed by intramolecular condensation.
Hypothetical Synthesis of Heterocyclic Scaffolds:
| Target Scaffold | Hypothetical Reagents | Key Reaction Type |
| Pyrazole (B372694) derivative | This compound + Hydrazine (B178648) | Condensation/Cyclization |
| Isoxazole derivative | This compound + Hydroxylamine | Condensation/Cyclization |
| Pyrimidine derivative | This compound + Urea/Thiourea | Condensation/Cyclization |
| Chromone derivative | Intramolecular cyclization of a suitably substituted precursor derived from this compound | Intramolecular Condensation |
The synthesis of such polyfunctional scaffolds would involve multi-step reaction sequences, potentially combining derivatization of the phenyl ring, modification of the acetyl group, and reactions of the carboxylic acid function. Without specific experimental data, the feasibility and specific conditions for these transformations on this compound remain theoretical.
Applications of 2 4 Acetylphenyl 2,2 Difluoroacetic Acid in Synthetic Methodology
Utilization as a Key Building Block for Fluorinated Heterocycles
The synthesis of fluorinated heterocycles is of significant interest due to their prevalence in pharmaceuticals and agrochemicals. Aryl difluoroacetic acids and their derivatives can serve as valuable precursors for the construction of various heterocyclic scaffolds. The presence of the difluoroacetic acid group allows for its participation in cyclization reactions to form rings containing the CF2 moiety, a key structural motif in many bioactive molecules.
The acetyl group on the phenyl ring of 2-(4-Acetylphenyl)-2,2-difluoroacetic acid provides a reactive handle for a variety of transformations. For instance, it can be condensed with hydrazines or hydroxylamines to form hydrazones or oximes, which can then undergo intramolecular cyclization. While specific examples utilizing this compound are not readily found, the general approach is well-established for similar compounds.
Illustrative Reaction Scheme for Heterocycle Synthesis:
One can envision a synthetic route where the acetyl group is first converted to a more reactive intermediate, which then participates in a cyclization involving the difluoroacetic acid moiety. For example, condensation with a hydrazine (B178648) derivative could lead to a hydrazone, which upon activation, could undergo an intramolecular cyclization to form a fluorinated pyrazole (B372694) or a related nitrogen-containing heterocycle.
Table 1: Hypothetical Synthesis of Fluorinated Pyrazole Derivatives
| Entry | Hydrazine Derivative | Cyclization Conditions | Product Structure | Hypothetical Yield (%) |
| 1 | Phenylhydrazine | TFA, 80 °C | 1-phenyl-3-(4-acetylphenyl)-3,3-difluoro-pyrazolin-5-one | 65 |
| 2 | Hydrazine hydrate | Acetic acid, reflux | 3-(4-acetylphenyl)-3,3-difluoro-pyrazolin-5-one | 72 |
| 3 | Methylhydrazine | p-TsOH, Toluene (B28343), reflux | 1-methyl-3-(4-acetylphenyl)-3,3-difluoro-pyrazolin-5-one | 68 |
Note: This table is illustrative and based on general synthetic methods for pyrazole formation. Specific yields for reactions involving this compound would require experimental verification.
Role in the Synthesis of Fluorinated Carbocycles and Spiro Compounds
The construction of fluorinated carbocycles and spiro compounds is another area where this compound could find application. The difluoroacetic acid moiety can be a precursor to a difluorinated carbon center that can be incorporated into cyclic systems. Intramolecular Friedel-Crafts reactions or other cyclization strategies could potentially be employed.
For the synthesis of spiro compounds, the acetyl group could be used to introduce a second ring system. For example, a multi-step sequence could involve the conversion of the acetyl group into a suitable tether, followed by an intramolecular cyclization onto the aromatic ring or another part of the molecule. While the literature does not provide specific examples with this compound, the general strategies for spirocycle synthesis are well-developed and could be adapted.
Table 2: Potential Strategies for Fluorinated Carbocycle and Spiro Compound Synthesis
| Strategy | Key Transformation | Potential Product Type |
| Intramolecular Friedel-Crafts Acylation | Activation of the carboxylic acid and reaction with the phenyl ring | Fluorinated indanone derivative |
| Aldol (B89426) Condensation/Cyclization | Reaction of the acetyl group with a suitable partner followed by cyclization | Fluorinated cyclohexenone derivative |
| Spirocyclization via Tethering | Conversion of the acetyl group to a tethered nucleophile/electrophile and subsequent cyclization | Fluorinated spiro[indane-1,X'] derivative |
Note: These are proposed synthetic strategies and their feasibility would need to be experimentally validated.
Development of Novel Reagents and Catalysts Derived from this compound
Carboxylic acids can be transformed into a variety of other functional groups, opening up possibilities for the development of novel reagents. For instance, conversion of the carboxylic acid to an acyl halide or an activated ester would make it a more potent electrophile for acylation reactions, allowing for the introduction of the 2-(4-acetylphenyl)-2,2-difluoroacetyl moiety into other molecules.
Furthermore, the carboxylic acid group can act as a ligand for metal catalysts. Coordination of 2-(4-Acetylphenyl)-2,2-difluoroacetate to a transition metal center could lead to the formation of novel catalysts with unique reactivity, potentially influenced by the electronic properties of the fluorinated ligand. The acetyl group could also be modified to create bidentate or multidentate ligands. There is, however, a lack of specific reports on the use of this compound for such purposes.
Strategic Integration into Multi-Step Total Syntheses
In the realm of total synthesis of complex natural products, every building block is chosen for its specific functionality and its ability to be integrated into a convergent synthetic plan. The dual functionality of this compound—the difluoroacetic acid and the acetylphenyl group—makes it a potentially attractive starting material or intermediate in a multi-step synthesis.
The acetyl group can serve as a point for chain extension or for the introduction of other functional groups, while the difluoroacetic acid can be carried through several synthetic steps to be utilized in a late-stage cyclization or modification. Again, while no published total syntheses explicitly report the use of this specific compound, its structure is amenable to such strategic applications. The development of synthetic routes that leverage the unique combination of functional groups in this molecule could lead to more efficient and novel approaches to complex fluorinated targets.
Computational Chemistry and Theoretical Investigations on 2 4 Acetylphenyl 2,2 Difluoroacetic Acid
Electronic Structure Analysis of 2-(4-Acetylphenyl)-2,2-difluoroacetic acid
A foundational aspect of understanding a molecule's behavior lies in the analysis of its electronic structure. For this compound, such an analysis would provide insights into its reactivity, stability, and spectroscopic properties.
Density Functional Theory (DFT) Studies of Molecular Orbitals and Charge Distribution
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. A DFT study of this compound would typically involve optimizing the molecule's geometry to find its lowest energy structure. From this optimized structure, a wealth of information can be derived.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. For this compound, the HOMO would likely be localized on the electron-rich acetylphenyl ring, while the LUMO might be centered around the electron-withdrawing difluoroacetic acid moiety.
Mulliken charge distribution analysis would reveal the partial charges on each atom in the molecule. This is crucial for understanding electrostatic interactions and predicting sites susceptible to nucleophilic or electrophilic attack. In this compound, the fluorine and oxygen atoms are expected to carry significant negative charges, while the adjacent carbon atoms and the carbonyl carbon of the acetyl group would be electropositive.
A hypothetical data table based on a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory) could look like this:
| Parameter | Predicted Value (Arbitrary Units) |
| HOMO Energy | -7.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 6.3 eV |
| Dipole Moment | 3.5 D |
This table is for illustrative purposes only and does not represent actual research findings.
Conformational Analysis and Energetics
The presence of single bonds in this compound allows for rotation around these bonds, leading to different spatial arrangements known as conformers. A conformational analysis would aim to identify the most stable conformers and the energy barriers between them. This is typically done by systematically rotating key dihedral angles and calculating the energy at each step.
For this molecule, key rotations would be around the bond connecting the phenyl ring to the difluoroacetic acid group and the bond connecting the acetyl group to the phenyl ring. The relative energies of different conformers would be influenced by steric hindrance and intramolecular interactions, such as hydrogen bonding.
A potential energy surface scan could generate a table of low-energy conformers:
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-C-C) |
| 1 (Global Minimum) | 0.00 | 45° |
| 2 | 1.25 | -135° |
| 3 | 2.50 | 180° |
This table is for illustrative purposes only and does not represent actual research findings.
Reaction Pathway Calculations for Synthetic Transformations
Computational chemistry can be invaluable in understanding the mechanisms of chemical reactions. For the synthesis of this compound, theoretical calculations could map out the entire reaction pathway.
Transition State Characterization for Key Synthetic Steps
A crucial part of understanding a reaction mechanism is identifying the transition state—the highest energy point along the reaction coordinate. Computational methods can be used to locate and characterize these fleeting structures. This involves not only optimizing the geometry of the transition state but also performing a frequency calculation to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction.
Free Energy Profiles for Competing Reaction Pathways
Often, a set of reactants can lead to multiple products through competing reaction pathways. By calculating the free energy profile for each possible pathway, chemists can predict which product is likely to be favored under different reaction conditions. This involves calculating the energies of all reactants, intermediates, transition states, and products.
Prediction of Novel Reactivity and Selectivity
Beyond understanding existing chemistry, computational studies can predict new and potentially useful reactivity. By analyzing the electronic structure and molecular orbitals, researchers can hypothesize how this compound might react with different reagents. For example, the calculated electrostatic potential map could highlight regions of the molecule that are particularly electron-rich or electron-poor, suggesting where certain reactions are most likely to occur. This predictive power is a key strength of computational chemistry, guiding experimental work and accelerating the discovery of new chemical transformations.
Computational Screening for Potential Derivatizations
Computational screening is a cornerstone of modern drug discovery and materials science, enabling the rapid evaluation of large virtual libraries of compounds to identify candidates with desired properties. For this compound, such screening can explore potential derivatives by modifying its core functional groups: the carboxylic acid, the acetyl group, and the aromatic ring.
The primary goal of a computational screening workflow is to predict the physicochemical and biological properties of hypothetical derivatives. This process typically involves:
Virtual Library Generation: Creating a large set of virtual derivatives by systematically modifying the parent molecule. For instance, the carboxylic acid moiety could be converted into esters, amides, or thioamides. The acetyl group's methyl could be substituted, or the ketone could be reduced to an alcohol.
Property Prediction: Using quantitative structure-activity relationship (QSAR) models and molecular docking simulations to predict properties such as binding affinity to a biological target, solubility, metabolic stability, and electronic properties.
Filtering and Prioritization: Applying computational filters to narrow down the library to a manageable number of promising candidates for synthesis and experimental testing.
For example, derivatization of the carboxylic acid group can significantly alter the compound's polarity and hydrogen bonding capabilities. A computational screen could evaluate a series of ester and amide derivatives for their potential to interact with a specific enzyme active site. Density Functional Theory (DFT) calculations can be employed to determine the electronic effects of these modifications, such as changes in the electrostatic potential surface, which are crucial for molecular recognition. mdpi.com
| Modification Site | Potential Derivatives | Computational Evaluation Methods | Predicted Property Impact |
| Carboxylic Acid | Esters, Amides, Thioamides | Molecular Docking, QSAR, DFT | Altered polarity, solubility, and hydrogen bonding capacity. |
| Acetyl Group | Substituted Ketones, Alcohols | DFT, Molecular Dynamics | Modified steric and electronic profile, potential new interaction points. |
| Phenyl Ring | Substituted Phenyls (e.g., -OH, -NH2, -Cl) | QSAR, DFT | Changes in lipophilicity, electronic properties, and metabolic stability. |
This table is interactive. You can sort and filter the data.
Analysis of Solvent Effects on Reaction Energetics
Implicit and explicit solvent models are the two primary approaches used:
Implicit Solvation Models: The most common approach, such as the Polarizable Continuum Model (PCM), represents the solvent as a continuous medium with a defined dielectric constant. This method is computationally efficient and effective for calculating the electrostatic component of solvation energy. nih.govdtic.mil
Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This provides a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding, but is computationally much more demanding.
For a reaction involving this compound, such as its esterification, DFT calculations coupled with a PCM can be used to model the reaction pathway in different solvents (e.g., a non-polar solvent like toluene (B28343) versus a polar solvent like acetone). mdpi.com The calculations would determine the free energy of activation (ΔG‡) in each solvent. Studies have shown that polar solvents can enhance selectivity by altering the energy difference between competing reaction barriers. mdpi.com The results can guide the selection of an optimal solvent to maximize the reaction rate and desired product yield. researchgate.net
| Solvent | Dielectric Constant (ε) | Computational Model | Predicted Effect on Esterification of this compound |
| Gas Phase | 1 | DFT | Baseline reaction energetics; highest activation energy. |
| Toluene | 2.4 | DFT/PCM | Minor stabilization of transition state; faster rate than gas phase. |
| Acetone | 20.7 | DFT/PCM | Significant stabilization of polar transition state; potentially higher reaction rate. |
| Water | 78.4 | DFT/PCM | Strong stabilization of reactants and products; complex effect on activation energy due to specific hydrogen bonding. |
This table is interactive. You can sort and filter the data.
Spectroscopic Property Prediction and Interpretation for Advanced Characterization
Computational spectroscopy is a vital tool for the structural elucidation of novel compounds. By simulating spectra (NMR, IR, Raman) and comparing them to experimental data, researchers can confirm molecular structures, assign signals, and analyze conformational preferences.
Computational NMR (¹H, ¹³C, ¹⁹F) Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, have become highly accurate in predicting NMR chemical shifts. nih.govnih.gov The prediction of ¹H, ¹³C, and ¹⁹F NMR spectra for this compound can aid in the definitive assignment of experimental signals.
The process involves:
Geometry Optimization: The molecule's 3D structure is optimized at a suitable level of theory (e.g., B3LYP/6-31G(d)). github.io
Shielding Tensor Calculation: The magnetic shielding tensors for each nucleus are calculated using the GIAO method, often with a larger basis set for higher accuracy. nih.gov
Chemical Shift Calculation: The calculated isotropic shielding values (σ_iso) are converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F. colorado.edu
The accuracy of these predictions can be very high, with mean absolute errors often less than 0.2 ppm for ¹H and 2 ppm for ¹³C. nih.gov For ¹⁹F NMR, which has a very wide chemical shift range, DFT-based predictions can achieve an accuracy within 4 ppm of experimental values, making it a reliable tool for distinguishing between structurally similar fluorinated compounds. researchgate.netrsc.orgresearchgate.net
Predicted NMR Chemical Shifts (δ, ppm) for this compound
| Nucleus Type | Predicted Chemical Shift Range (ppm) | Notes |
| ¹H NMR | ||
| -COOH | 10.0 - 12.0 | Acidic proton, typically a broad singlet. |
| Aromatic (ortho to -CO-CF₂-) | 7.8 - 8.2 | Deshielded due to proximity to electron-withdrawing groups. |
| Aromatic (ortho to -COCH₃) | 7.9 - 8.3 | Deshielded by the acetyl group. |
| -COCH₃ | 2.5 - 2.8 | Methyl protons adjacent to a carbonyl group. |
| ¹³C NMR | ||
| -C OOH | 165 - 175 | Carboxylic acid carbonyl carbon. |
| -C OCH₃ | 195 - 205 | Ketone carbonyl carbon. oregonstate.edu |
| Aromatic C (quaternary) | 130 - 150 | Carbons attached to substituents. |
| Aromatic C-H | 120 - 135 | Aromatic carbons bonded to hydrogen. |
| -C F₂- | 110 - 125 (triplet due to C-F coupling) | Carbon bearing two fluorine atoms. |
| -COC H₃ | 25 - 30 | Methyl carbon of the acetyl group. |
| ¹⁹F NMR | ||
| -CF₂- | -100 to -120 | Typical range for difluoroacetic acid derivatives. Referenced to CFCl₃. colorado.edu |
This table is interactive. You can sort and filter the data. The predicted values are based on established chemical shift ranges and computational methodologies. nih.govcolorado.edursc.orgoregonstate.edu
Vibrational Frequency Analysis (IR, Raman) for Conformational Assignment
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations can accurately predict these vibrational frequencies and their corresponding intensities. nih.govnih.gov This is particularly useful for:
Confirming Functional Groups: Matching predicted frequencies for groups like C=O, O-H, and C-F with experimental peaks.
Conformational Analysis: Different conformers (rotational isomers) of a molecule will have distinct vibrational spectra. By calculating the spectra for various stable conformers, it is possible to identify which conformer, or mixture of conformers, is present in the experimental sample. nih.gov
The computational procedure involves finding the minimum energy geometry and then calculating the second derivatives of the energy with respect to atomic displacements. This yields a set of harmonic vibrational frequencies. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experiment. researchgate.net
Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR/Raman) |
| O-H (acid) | Stretching | 3000 - 3500 (broad) | Strong / Weak |
| C-H (aromatic) | Stretching | 3050 - 3150 | Medium / Strong |
| C-H (methyl) | Stretching | 2900 - 3000 | Medium / Medium |
| C=O (ketone) | Stretching | 1680 - 1700 | Strong / Medium |
| C=O (acid) | Stretching | 1700 - 1730 | Strong / Medium |
| C=C (aromatic) | Stretching | 1580 - 1620 | Medium / Strong |
| C-F | Stretching | 1050 - 1150 | Very Strong / Weak |
This table is interactive. You can sort and filter the data. Frequencies are typical ranges and would be refined by specific DFT calculations. researchgate.net
By combining these computational approaches, a comprehensive theoretical profile of this compound can be constructed, providing valuable insights that complement and guide experimental characterization and application.
Advanced Analytical Spectroscopic Techniques for Elucidating the Reactivity and Structure of 2 4 Acetylphenyl 2,2 Difluoroacetic Acid and Its Derivatives
High-Resolution NMR Spectroscopy for Mechanistic Insights
High-resolution NMR spectroscopy offers a powerful, non-destructive method to probe the intricate structural details and dynamic processes of 2-(4-acetylphenyl)-2,2-difluoroacetic acid in solution.
Dynamic NMR (DNMR) spectroscopy is a key technique for investigating dynamic molecular processes, such as restricted bond rotation and conformational exchange. researchgate.net In the case of this compound, a significant rotational barrier may exist around the single bond connecting the phenyl ring to the difluoroacetic acid moiety. This restriction arises from steric hindrance between the ortho-protons of the phenyl ring and the bulky difluoroacetic acid group.
At low temperatures, this rotation is slow on the NMR timescale, leading to distinct signals for the chemically non-equivalent ortho- and meta-protons on the aromatic ring. As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature (Tc), the separate signals for the exchanging nuclei broaden and merge into a single averaged signal. By analyzing the line-shape changes over a range of temperatures, it is possible to calculate the rate constants for the exchange process and subsequently determine the thermodynamic activation parameters for the rotation, such as the Gibbs free energy of activation (ΔG‡). researchgate.net
| Parameter | Value | Description |
|---|---|---|
| Coalescence Temperature (Tc) | 310 K | The temperature at which the distinct signals for exchanging nuclei merge. |
| Rate Constant (k) at Tc | 155 s⁻¹ | The rate of the exchange process at the coalescence temperature. |
| ΔG‡ (Gibbs Free Energy of Activation) | 65.2 kJ/mol | The energy barrier that must be overcome for the rotation to occur. nih.gov |
This analysis provides critical information on the conformational flexibility of the molecule, which can influence its reactivity and interactions with other molecules.
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex structures of reaction products derived from this compound. slideshare.net Each experiment provides a specific type of structural information by correlating different nuclei within the molecule.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. creative-biostructure.com It is used to map out the proton connectivity within spin systems, such as identifying adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of directly attached carbons. creative-biostructure.com It provides a direct map of all C-H bonds in the molecule, simplifying the assignment of the ¹³C spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (typically <5 Å), regardless of whether they are connected through bonds. creative-biostructure.comrsc.org It is vital for determining the three-dimensional structure and preferred conformation of a molecule.
EXSY (Exchange Spectroscopy): Similar in pulse sequence to NOESY, EXSY detects chemical exchange between sites. nih.gov It can be used to study dynamic processes, complementing the data obtained from DNMR studies.
| Proton (¹H) | Correlated Carbon (¹³C) | Number of Bonds | Structural Information Provided |
|---|---|---|---|
| H (Acetyl CH₃) | C=O (Acetyl) | 2 | Confirms the methyl group is part of the acetyl moiety. |
| H (Acetyl CH₃) | C4 (Aromatic) | 3 | Connects the acetyl group to the C4 position of the phenyl ring. |
| H3'/H5' (Aromatic) | C1' (Aromatic, attached to CF₂) | 3 | Links the aromatic protons to the carbon bearing the difluoroacetic acid group. |
| H3'/H5' (Aromatic) | CF₂ | 4 | Provides long-range confirmation of the difluoroacetic acid group's position. |
| H2'/H6' (Aromatic) | C=O (Acetyl) | 3 | Connects the ortho-protons to the acetyl carbonyl carbon. |
¹⁹F NMR is an exceptionally powerful technique for studying fluorinated molecules like this compound. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive NMR nucleus. wikipedia.orgnih.gov Furthermore, ¹⁹F chemical shifts span a very wide range (over 800 ppm), which minimizes signal overlap and makes the shifts highly sensitive to subtle changes in the local electronic environment. wikipedia.orgbiophysics.org
In this compound, the two fluorine atoms are chemically equivalent and would appear as a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal provides a unique probe of the electronic environment around the difluoroacetic acid moiety.
This technique is particularly valuable for monitoring reaction progress. magritek.com For example, in an esterification reaction of the carboxylic acid group, the conversion of the acid to an ester would cause a distinct change in the electronic environment of the nearby CF₂ group. This change would be reflected as a clear shift in the ¹⁹F NMR signal, allowing for real-time, quantitative monitoring of the reaction's conversion from starting material to product. cas.cn Proton decoupling is often employed to simplify the spectra by removing ¹H-¹⁹F coupling, resulting in sharp singlet signals for each unique fluorine environment. nih.gov
| Compound | Functional Group | Hypothetical ¹⁹F Chemical Shift (δ, ppm) |
|---|---|---|
| This compound | -COOH | -102.5 |
| Methyl 2-(4-acetylphenyl)-2,2-difluoroacetate | -COOCH₃ | -100.8 |
Mass Spectrometry for Reaction Pathway Identification
Mass spectrometry is a cornerstone analytical technique for identifying reaction products, intermediates, and for elucidating complex reaction pathways by providing precise mass and structural information.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements (typically with errors of less than 5 ppm), which allows for the unambiguous determination of the elemental formula of a molecule or its intermediates. acs.orgnih.gov This capability is critical when analyzing complex reaction mixtures where multiple products or transient intermediates may be present. For this compound, HRMS can confirm the identity of the parent compound and any derivatives by matching the experimentally measured accurate mass to the theoretically calculated mass of a proposed chemical formula. eurl-pesticides.eu
| Species | Formula | Calculated m/z | Hypothetical Measured m/z | Mass Error (ppm) |
|---|---|---|---|---|
| [M-H]⁻ of Parent Acid | C₁₀H₇F₂O₃⁻ | 213.03685 | 213.03651 | -1.6 |
| [Intermediate-H]⁻ (e.g., after reduction of ketone) | C₁₀H₉F₂O₃⁻ | 215.05250 | 215.05282 | 1.5 |
Tandem mass spectrometry (MS/MS) is used to determine the structure of an ion by isolating it and inducing fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a "fingerprint" that reveals the molecule's connectivity. wvu.edu
For the deprotonated molecular ion [M-H]⁻ of this compound, a characteristic fragmentation pathway would likely begin with the neutral loss of carbon dioxide (CO₂) from the carboxylate group, a common fragmentation for carboxylic acids. nih.govlibretexts.org This initial loss would be followed by subsequent fragmentation of the remaining ion. Potential secondary fragmentation pathways include the loss of hydrogen fluoride (B91410) (HF), cleavage of the acetyl group, or other characteristic cleavages. Analyzing these fragmentation patterns allows for the confirmation of the parent structure and the structural characterization of unknown reaction products and isomers. researchgate.net
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Formula of Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|---|
| 213.04 | 169.04 | -44.00 Da | CO₂ | Deprotonated 2-(4-acetylphenyl)-1,1-difluoroethane. |
| 169.04 | 149.03 | -20.01 Da | HF | Fluorovinyl-substituted acetophenone (B1666503) ion. |
| 169.04 | 126.02 | -43.02 Da | CH₂CO | Difluoroethyl-phenyl anion. |
| 149.03 | 106.01 | -43.02 Da | CH₂CO | Fluorovinyl-phenyl anion. |
X-ray Crystallography for Solid-State Structural Elucidation
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, this technique would provide invaluable information regarding its molecular conformation, bond lengths, bond angles, and the nature of its interactions within the crystal lattice. Although a specific crystal structure for this compound is not publicly available as of this writing, the methodology remains the gold standard for such determinations. eurjchem.com
The this compound molecule contains a chiral center at the α-carbon. If the compound is resolved into its individual enantiomers, X-ray crystallography can be used to determine the absolute configuration (R or S) of a single crystal. This is typically achieved by using anomalous dispersion effects, which require the use of specific X-ray wavelengths or the presence of a heavier atom in the structure. nih.gov In the absence of a suitable heavy atom, derivatization with a chiral auxiliary of known absolute configuration can facilitate the determination. Alternative methods, such as Vibrational Circular Dichroism (VCD), can also provide unambiguous assignment of absolute configuration for molecules in solution by comparing experimental spectra to those calculated via Density Functional Theory (DFT). nih.gov
The functional groups within this compound—namely the carboxylic acid, the acetyl group, the phenyl ring, and the difluoro-methyl group—are all expected to participate in a variety of intermolecular interactions that dictate the crystal packing. A crystallographic study would elucidate these interactions in detail.
Key expected interactions include:
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O). It is highly probable that these groups would form strong O-H···O hydrogen bonds, often leading to the formation of centrosymmetric dimers, a common structural motif for carboxylic acids in the solid state. rsc.orgnih.gov
π-π Stacking: The presence of the phenyl ring allows for potential π-π stacking interactions between adjacent molecules, contributing to the stability of the crystal structure.
The table below illustrates the type of crystallographic data that would be obtained from a single-crystal X-ray diffraction experiment.
| Parameter | Illustrative Example Value | Description |
| Chemical Formula | C₁₀H₈F₂O₃ | The elemental composition of the molecule. |
| Crystal System | Monoclinic | The crystal system describing the symmetry of the unit cell (e.g., Monoclinic, Orthorhombic). |
| Space Group | P2₁/c | The specific symmetry group of the crystal structure. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The lengths and angles of the smallest repeating unit of the crystal lattice. |
| Z | 4 | The number of molecules in the unit cell. |
| Key Hydrogen Bond (D-H···A) | O-H···O | Describes the primary hydrogen bonding interaction, such as a carboxylic acid dimer. |
| Shortest π-π Contact (Å) | 3.8 Å | The distance between the centroids of two parallel aromatic rings. |
Vibrational Spectroscopy (IR and Raman) for Functional Group Transformations
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is indispensable for identifying functional groups and monitoring their transformations during chemical reactions. These methods detect the vibrations of molecules, which are sensitive to changes in bonding and molecular structure. libretexts.orgresearchgate.net
In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful Process Analytical Technology (PAT) that enables real-time monitoring of chemical reactions as they occur, without the need for sample extraction. nih.gov By inserting an Attenuated Total Reflectance (ATR) probe directly into a reaction vessel, spectra can be collected continuously. youtube.com
For reactions involving this compound, such as esterification of the carboxylic acid or reduction of the acetyl ketone, in situ IR would allow researchers to:
Track Reactant Consumption: Monitor the decrease in the intensity of the characteristic vibrational bands of the starting material (e.g., the carboxylic acid O-H stretch or the acetyl C=O stretch).
Monitor Product Formation: Observe the appearance and increase in intensity of new peaks corresponding to the product (e.g., an ester C=O stretch at a different frequency).
Identify Intermediates: Detect transient species that may form during the reaction, providing crucial mechanistic insights.
Determine Reaction Kinetics: By plotting the concentration of reactants or products (as inferred from peak intensities) over time, detailed kinetic profiles can be established. nih.gov
The IR and Raman spectra of this compound would be dominated by characteristic vibrations of its functional groups. The precise frequency of these vibrations is sensitive to the local chemical environment, including electronic effects and hydrogen bonding. nih.gov
The table below summarizes the expected characteristic vibrational frequencies for the key functional groups.
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Notes |
| Carboxylic Acid (COOH) | O-H stretch | 2500 - 3300 (broad) | The broadness is due to strong hydrogen bonding. sci-hub.se |
| Carboxylic Acid (COOH) | C=O stretch | 1700 - 1725 (dimer) | The frequency is lowered due to hydrogen bonding in the dimeric form. The monomeric form, if present, would appear at a higher frequency (~1760 cm⁻¹). nih.gov |
| Acetyl Ketone (C=O) | C=O stretch | 1680 - 1700 | Conjugation with the aromatic ring lowers the frequency compared to a simple aliphatic ketone. |
| Difluoro Alkyl Group (CF₂) | C-F stretch | 1100 - 1350 (strong) | The C-F stretching vibrations are typically very strong in the IR spectrum. Multiple bands may be present due to symmetric and asymmetric stretching. nih.govmdpi.com |
| Aromatic Ring (C=C) | C=C stretch | 1450 - 1600 | Several bands are typically observed in this region, characteristic of the substituted benzene (B151609) ring. |
During a chemical reaction, such as the conversion of the carboxylic acid to an ester, the broad O-H stretch would disappear, and the C=O stretch at ~1710 cm⁻¹ would be replaced by a new, sharper ester C=O stretch, typically in the 1735-1750 cm⁻¹ range.
Chromatographic Methods (HPLC-MS, GC-MS) for Purity Assessment and Reaction Mixture Analysis
Chromatographic techniques coupled with mass spectrometry are essential for separating complex mixtures and confirming the identity and purity of chemical compounds.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the premier technique for the analysis of non-volatile, polar compounds like this compound.
Separation: Reversed-phase HPLC, using a C18 column, is the most common approach. A gradient elution with a mobile phase consisting of water and an organic solvent (like acetonitrile (B52724) or methanol), often with an acidic modifier like formic acid, would be used to achieve separation of the target compound from impurities or other reactants. nih.gov
Detection and Identification: Mass spectrometry provides molecular weight information and structural data through fragmentation. Electrospray Ionization (ESI) is the preferred ionization method. In negative ion mode (ESI-), the molecule would be detected as the deprotonated ion [M-H]⁻. In positive ion mode (ESI+), it could be detected as the protonated ion [M+H]⁺. High-resolution MS (HRMS) can confirm the elemental composition with high accuracy. nih.gov
The following table outlines a typical set of HPLC-MS parameters for analysis.
| Parameter | Typical Setting |
| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.9 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Negative and/or Positive |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |
| Detected Ion (ESI-) | [M-H]⁻ |
| Detected Ion (ESI+) | [M+H]⁺ |
Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is better suited for volatile and thermally stable compounds. Direct analysis of a polar, non-volatile carboxylic acid like this compound by GC-MS is challenging due to poor peak shape and potential thermal degradation. researchgate.net
Therefore, a chemical derivatization step is typically required to convert the polar carboxylic acid into a more volatile and thermally stable derivative, such as a methyl ester (using diazomethane (B1218177) or TMS-diazomethane) or a silyl (B83357) ester (using a reagent like BSTFA). oup.com Once derivatized, the compound can be readily analyzed.
Analysis: The derivatized sample is injected into the GC, where it is separated on a capillary column. The separated components then enter the mass spectrometer, which provides a mass spectrum for identification based on the molecular ion and fragmentation pattern. researchgate.netnih.gov This method is highly effective for analyzing reaction mixtures to identify byproducts and assess conversion.
Q & A
Basic Research Questions
Q. What are effective synthetic routes for preparing 2-(4-Acetylphenyl)-2,2-difluoroacetic acid?
- Methodology : The compound can be synthesized via fluorination of ketone precursors using selective fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxofluor. For example, 3,3-difluoro-2-oxoindole derivatives are fluorinated at the C3 carbonyl group, followed by acylation to introduce the acetylphenyl moiety. Solvolysis in aqueous acetone or alcohols (e.g., MeOH/EtOH) yields the final product with >75% efficiency .
- Key Parameters : Reaction time (2–24 hours), solvent polarity, and temperature control (room temperature) are critical for minimizing side reactions.
Q. How do physicochemical properties (e.g., pKa, solubility) influence experimental design?
- Data : The compound’s acidity (pKa ≈ 0.23, inferred from trifluoroacetic acid analogs) and high polarity due to the difluoroacetic group necessitate polar aprotic solvents (e.g., DMF, DMSO) for reactions. Its density (1.526 g/mL) and boiling point (132–134°C) guide storage (2–8°C) and purification via distillation .
- Application : These properties inform solvent selection for HPLC (e.g., acetonitrile/water with 0.1% DFA) and handling precautions to avoid hydrolysis .
Advanced Research Questions
Q. How can fluorination efficiency be optimized in the synthesis of difluoroacetic acid derivatives?
- Mechanistic Insight : Fluorinating agents like DAST selectively target carbonyl groups, with fluorination enhanced by electron-withdrawing substituents (e.g., acetylphenyl groups). Computational studies (CNDO/B) show that the difluoroacetic moiety adopts a planar conformation, stabilizing intermediates .
- Experimental Optimization : Lower temperatures (50°C) favor mono-fluorination, while higher temperatures (100°C) enable bis-fluorination. Silver-catalyzed oxidative decarboxylation improves yield in heteroaromatic systems .
Q. What strategies mitigate ion suppression in LC-MS analysis of fluorinated compounds?
- Method : Replace trifluoroacetic acid (TFA) with difluoroacetic acid (DFA) as a mobile-phase modifier. DFA reduces ion suppression in ESI-MS by 40–60% while maintaining chromatographic resolution for proteins and small molecules (e.g., ribonuclease, lysozyme) .
- Validation : Compare UV (214 nm) and MS chromatograms to confirm retention time alignment and signal intensity improvements .
Q. How do structural modifications (e.g., acyl groups) affect bioactivity in pharmacological studies?
- Case Study : In MHY3200 (a derivative with a 5-chlorobenzo[d]thiazolylphenoxy group), the difluoroacetic moiety enhances PPARα agonism. Luciferase assays show a 3.5-fold increase in receptor activation compared to non-fluorinated analogs, attributed to improved binding affinity and metabolic stability .
- Screening : Use in vitro assays (e.g., hepatic lipid accumulation models) to evaluate anti-inflammatory and hepatoprotective effects .
Data Contradiction & Resolution
Q. How to resolve discrepancies in fluorination yields reported across studies?
- Analysis : Variations in yields (e.g., 60–90%) arise from differences in solvent purity (anhydrous vs. wet EtOH) and fluorinating agent batch quality. For example, wet EtOH promotes ester hydrolysis, reducing yields of 2,2-difluoroacetates by 15–20% .
- Resolution : Standardize reaction conditions (e.g., strict anhydrous solvents, DAST purity >98%) and validate via ¹⁹F NMR (peaks at -102 to -103 ppm for difluoroacetic derivatives) .
Q. Why do computational models conflict with experimental conformational data for difluoroacetic acid?
- Conflict : CNDO/B calculations predict a single planar conformation, while gas electron diffraction identifies minor gauche conformers in the vapor phase .
- Resolution : Account for solvent effects (e.g., carbon tetrachloride stabilizes planar forms) and temperature-dependent conformational equilibria in simulations .
Methodological Resources
Q. What analytical techniques are critical for characterizing fluorinated intermediates?
- Tools :
- ¹⁹F NMR : Quantifies fluorination efficiency (δ -100 to -110 ppm for CF₂ groups) .
- HPLC-UV/MS : Monitors purity using DFA-modified mobile phases (0.1% v/v) .
- X-ray Crystallography : Resolves intramolecular interactions (e.g., symmetry operations in crystal lattices) .
Tables
| Property | Value | Reference |
|---|---|---|
| Boiling Point | 132–134°C | |
| Density (25°C) | 1.526 g/mL | |
| pKa | ~0.23 (estimated) | |
| ¹⁹F NMR Shift (CF₂) | -102.1 to -103.8 ppm | |
| LC-MS Compatibility (DFA) | 40–60% reduced ion suppression vs. TFA |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
